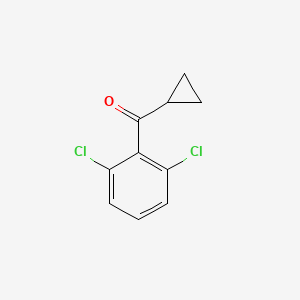
Cyclopropyl(2,6-dichlorophenyl)methanone
Overview
Description
Molecular Structure Analysis
The InChI code for Cyclopropyl(2,6-dichlorophenyl)methanone is1S/C10H8Cl2O/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h1-3,6H,4-5H2 . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
Cyclopropyl(2,6-dichlorophenyl)methanone is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the searched resources.Scientific Research Applications
Anti-mycobacterial Agents
Cyclopropyl(2,6-dichlorophenyl)methanone derivatives have been synthesized and evaluated for their anti-tubercular activities. A study by Dwivedi et al. (2005) reported the efficient synthesis of phenyl cyclopropyl methanones, which displayed significant activity against Mycobacterium tuberculosis H37Rv in vitro, with some compounds showing activity against multi-drug-resistant (MDR) strains. These findings suggest potential applications in tuberculosis treatment, highlighting the compound's role in developing new anti-mycobacterial agents (Dwivedi et al., 2005).
Antimicrobial and Antioxidant Activities
Thirunarayanan (2016) synthesized derivatives of cyclopropyl methanone that were evaluated for their antimicrobial and antioxidant activities. These compounds demonstrated effectiveness against various bacterial and fungal species, indicating the potential for cyclopropyl(2,6-dichlorophenyl)methanone derivatives in developing new antimicrobial and antioxidant agents (Thirunarayanan, 2016).
Synthesis of 1,6-Dicarbonyl Compounds
Zhang et al. (2020) reported on the synthesis of 1,6-dicarbonyl compounds through the ring opening of donor-acceptor cyclopropanes with acyclic 1,3-diketones. This research outlines a method for creating compounds with potential applications in organic synthesis, demonstrating the utility of cyclopropyl(2,6-dichlorophenyl)methanone derivatives in chemical synthesis processes (Zhang et al., 2020).
Anticancer and Antituberculosis Studies
Mallikarjuna, Padmashali, and Sandeep (2014) conducted synthesis, anticancer, and antituberculosis studies on cyclopropyl methanone derivatives. Their research found that some of the synthesized compounds exhibited significant antituberculosis and anticancer activities, suggesting the potential of these derivatives in developing treatments for both tuberculosis and cancer (Mallikarjuna, Padmashali, & Sandeep, 2014).
Chemical Synthesis and Optimization
Gao Xue-yan (2011) focused on the synthesis improvement of cyclopropyl methanone derivatives, demonstrating a simplified process with increased yield. This research contributes to optimizing the synthesis of cyclopropyl(2,6-dichlorophenyl)methanone derivatives, enhancing their availability for further scientific research and application development (Gao Xue-yan, 2011).
Safety and Hazards
Cyclopropyl(2,6-dichlorophenyl)methanone is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
properties
IUPAC Name |
cyclopropyl-(2,6-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAMSGJRCLTENE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



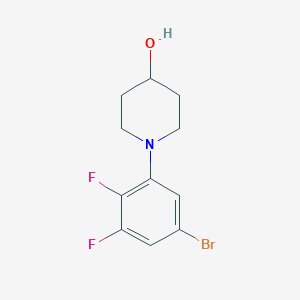
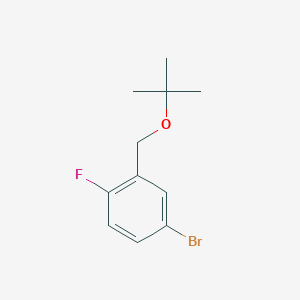

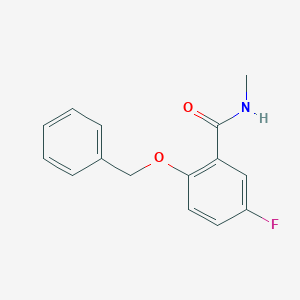
![7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1381291.png)
![5-Bromo-4-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1381294.png)
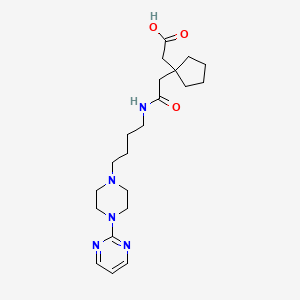
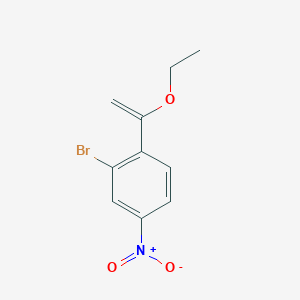
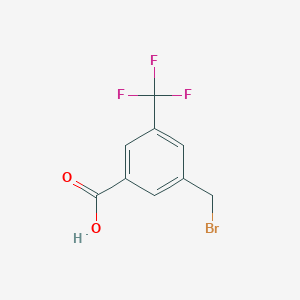


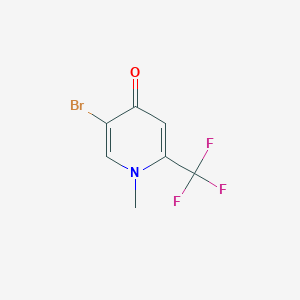
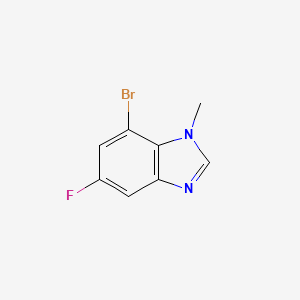
![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B1381306.png)